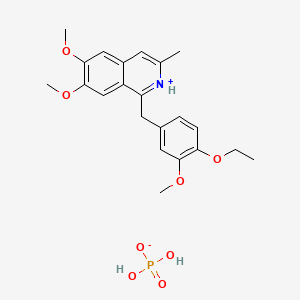
Dioxylium phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxylium phosphate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is composed of dioxylium ions and phosphate ions, forming a stable compound that can participate in a variety of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dioxylium phosphate typically involves the reaction of dioxylium chloride with a phosphate source under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced through a multi-step process that includes the purification of raw materials, controlled reaction conditions, and subsequent purification of the final product. The process is designed to maximize yield and purity while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: Dioxylium phosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: this compound can participate in substitution reactions where one of its ions is replaced by another ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of halides or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxylium sulfate, while reduction could produce dioxylium chloride.
Applications De Recherche Scientifique
Dioxylium phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: this compound is employed in studies related to cellular metabolism and enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which dioxylium phosphate exerts its effects involves its interaction with molecular targets such as enzymes and cellular receptors. It can modulate the activity of these targets, leading to changes in cellular processes and metabolic pathways. The exact molecular pathways involved are still under investigation, but it is believed that this compound can influence signal transduction and energy metabolism.
Comparaison Avec Des Composés Similaires
- Dioxylium sulfate
- Dioxylium chloride
- Phosphoric acid
Comparison: Dioxylium phosphate is unique in its stability and reactivity compared to similar compounds. While dioxylium sulfate and dioxylium chloride share some chemical properties, this compound’s ability to participate in a wider range of reactions makes it particularly valuable in research and industrial applications. Additionally, its interaction with biological systems is distinct, offering potential therapeutic benefits not seen with other related compounds.
Propriétés
Numéro CAS |
6670-95-7 |
|---|---|
Formule moléculaire |
C22H28NO8P |
Poids moléculaire |
465.4 g/mol |
Nom IUPAC |
dihydrogen phosphate;1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinolin-2-ium |
InChI |
InChI=1S/C22H25NO4.H3O4P/c1-6-27-19-8-7-15(11-20(19)24-3)10-18-17-13-22(26-5)21(25-4)12-16(17)9-14(2)23-18;1-5(2,3)4/h7-9,11-13H,6,10H2,1-5H3;(H3,1,2,3,4) |
Clé InChI |
YZKZXTBSUSEYQZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)CC2=[NH+]C(=CC3=CC(=C(C=C32)OC)OC)C)OC.OP(=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


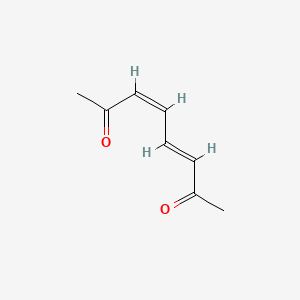
![Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride; [(6-Amino-hexyl)-carboxymethyl-amino]-acetic Acid Dihydrochloride](/img/structure/B13811864.png)

![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811868.png)
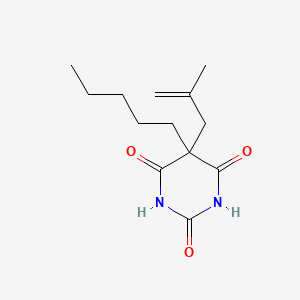
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811887.png)


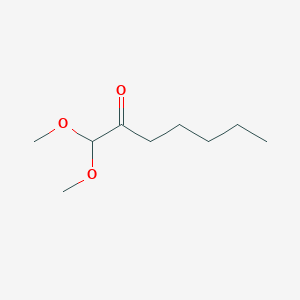
![methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13811896.png)
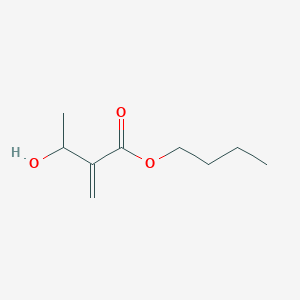
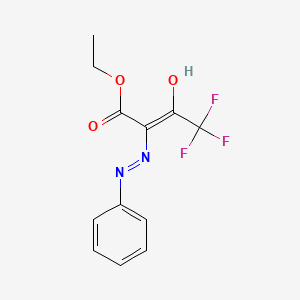
![1,2-Benzenediol,4-[(butylthio)methyl]-](/img/structure/B13811912.png)

